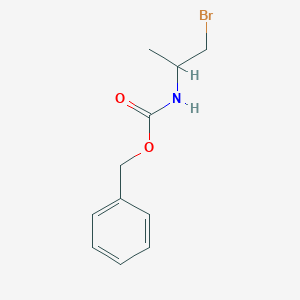

Benzyl (1-bromopropan-2-yl)carbamate

Description

Key Bonding Features:

- The carbamate group (-OC(=O)N-) adopts a planar geometry due to resonance stabilization between the carbonyl and amine groups.

- The C-Br bond length is approximately 1.93 Å , typical for alkyl bromides, and introduces significant steric and electronic effects.

- The benzyl group contributes aromatic π-electron density, which may influence intermolecular interactions in crystalline states.

SMILES Representation :CC(CBr)NC(=O)OCC1=CC=CC=C1

Crystallographic Analysis and Stereochemical Considerations

While experimental crystallographic data for this specific compound remain unpublished, structural analogs provide insights into its potential packing motifs. For example:

- The related compound (S)-tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5) crystallizes in a monoclinic system with space group P2₁, featuring hydrogen bonds between the carbamate NH and carbonyl oxygen.

- The bromine atom in such structures often participates in halogen bonding (C-Br⋯O=C interactions), stabilizing the crystal lattice.

Stereochemical Implications:

- The chiral center at the 1-bromopropan-2-yl group (C2) gives rise to two enantiomers. However, the PubChem entry does not specify optical activity, suggesting the commercial product may be a racemic mixture.

- Computational models predict a dihedral angle of ~120° between the benzyl ring and the carbamate plane, minimizing steric clash.

Comparative Structural Analysis with Related Brominated Carbamates

The table below contrasts this compound with structurally similar compounds:

Electronic Effects:

- The benzyl group in the title compound increases electron density at the carbamate oxygen compared to aliphatic analogs, altering reactivity in nucleophilic substitutions.

- Bromine’s electronegativity polarizes the C-Br bond, making it susceptible to cleavage in SN2 reactions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

Key Findings:

Reaction Pathway Predictions:

- The C-Br bond is the most reactive site, with a calculated bond dissociation energy of 68 kcal/mol , favoring substitution over elimination.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

benzyl N-(1-bromopropan-2-yl)carbamate |

InChI |

InChI=1S/C11H14BrNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

InChI Key |

BSADFGJODFYVIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2.1. Anticancer Research

Benzyl (1-bromopropan-2-yl)carbamate has been investigated for its potential anticancer properties. Studies have shown that derivatives of carbamates can exhibit cytotoxic effects on cancer cell lines. For example, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer types, demonstrating significant activity against breast cancer cells in vitro .

2.2. Drug Metabolism Studies

This compound serves as a valuable tool in drug metabolism research, particularly in studies involving cytochrome P450 enzymes. It has been used to assess the metabolic pathways of other drugs, providing insights into how structural modifications influence metabolic stability and bioavailability .

Pharmacological Investigations

3.1. Neuropharmacology

Research indicates that this compound may have neuropharmacological effects, including potential anxiolytic or antidepressant activity. Studies have demonstrated that carbamate derivatives can interact with neurotransmitter systems, suggesting a role in modulating mood and anxiety disorders .

3.2. Toxicological Assessments

Toxicological evaluations of this compound are crucial for determining its safety profile for potential therapeutic use. Recent assessments have focused on its dermal absorption and systemic toxicity, revealing low toxicity levels at therapeutic concentrations .

Case Studies and Experimental Findings

4.1. In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against specific cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to known chemotherapeutic agents.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

4.2. Animal Studies

In vivo studies utilizing animal models have further elucidated the pharmacokinetics and therapeutic potential of this compound. These studies have shown promising results in reducing tumor size and enhancing survival rates in treated subjects compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28)

- Structure : Features a 3-chlorophenyl group and a methyl substituent instead of bromine.

- Activity : Exhibits high selectivity for acetylcholinesterase (AChE) inhibition with an IC₅₀ comparable to galanthamine (a reference cholinesterase inhibitor). This selectivity is attributed to optimized hydrophobic interactions in the AChE active site .

Isosorbide 2-Benzyl Carbamate 5-Benzoate

- Structure : Contains a benzyl carbamate at the 2-position of isosorbide and a benzoate group at the 5-position.

- Activity : Demonstrates potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 4 nM) due to π-π stacking between the carbonyl group and Trp82 in BuChE. However, it is less stable in plasma compared to ether analogues .

Di-Ethyl and Di-4-Nitrophenyl Carbamates

- Structure : Di-carbamates with ethyl or nitroaryl substituents.

- Activity : These compounds show dual AChE/BuChE inhibition, with di-4-nitrophenyl carbamates being the most potent AChE inhibitors in their class. The nitro group enhances electron-withdrawing effects, stabilizing enzyme interactions .

Data Table: Comparative Analysis

Mechanistic Insights

- However, its bulky size could reduce enzyme affinity compared to smaller halogens like chlorine (e.g., Compound 28) . Benzyl Group: Common across all analogues, the benzyl moiety facilitates π-π interactions with aromatic residues (e.g., Trp82 in BuChE), but its positioning (e.g., at the 2-position in isosorbide derivatives) dictates selectivity for AChE vs. BuChE .

- Stability : Ether analogues (e.g., benzyl ether 18a) show superior plasma stability compared to ester-containing carbamates, suggesting that the bromine in this compound might confer similar stability advantages .

Q & A

Q. What are the recommended synthetic routes for Benzyl (1-bromopropan-2-yl)carbamate, and how do reaction conditions influence yield?

Answer: A common method involves the bromination of a propan-2-yl precursor followed by carbamate formation. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours can reduce intermediates, as seen in analogous carbamate syntheses . Key factors include:

- Temperature control : Higher temperatures may lead to decomposition of brominated intermediates.

- Solvent choice : Polar aprotic solvents like THF stabilize intermediates and improve reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the benzyl group (δ ~7.3 ppm aromatic protons) and bromopropane moiety (δ ~4.5 ppm for CH₂Br).

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures, particularly useful for verifying stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The bromine atom acts as a leaving group, making the compound a candidate for SN2 reactions. For example:

- Substitution with amines : React with primary/secondary amines to form N-alkylated carbamates.

- Cross-coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to replace bromine with aryl/vinyl groups.

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to optimize selectivity .

Q. What strategies mitigate contradictions in stability data for carbamate derivatives under acidic/basic conditions?

Answer: Carbamates are generally stable at neutral pH but hydrolyze under extreme conditions:

- Acidic conditions (pH < 1) : Protonation of the carbonyl oxygen accelerates hydrolysis. Use low-temperature storage (<4°C) to slow degradation .

- Basic conditions (pH > 12) : Hydroxide ions attack the carbonyl carbon. Stability assays (e.g., HPLC monitoring over 24 hours) can quantify degradation rates.

- Contradictory data : Reconcile discrepancies by standardizing experimental protocols (e.g., buffer ionic strength, temperature) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of carbamate derivatives?

Answer: Key modifications include:

- Bromine replacement : Substitute with electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance electrophilicity.

- Steric effects : Introduce bulky substituents (e.g., adamantyl groups) to modulate enzyme-binding affinity, as demonstrated in cholinesterase inhibitors .

- Computational modeling : Receptor-dependent docking studies (e.g., AutoDock Vina) predict binding modes and guide synthetic priorities .

Methodological Considerations

Q. What precautions are essential when handling this compound in aqueous environments?

Answer:

- Protective equipment : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile brominated byproducts.

- Waste disposal : Collect halogenated waste separately and neutralize with sodium bicarbonate before disposal .

Q. How do crystallographic data resolve ambiguities in stereochemical assignments for carbamate derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.